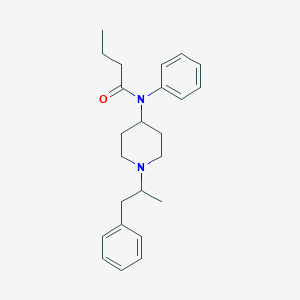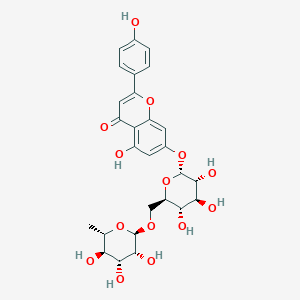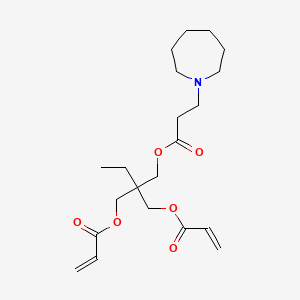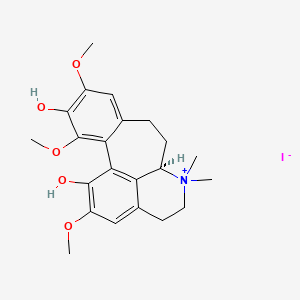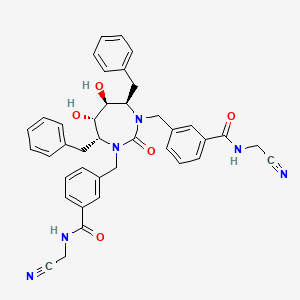
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt is a complex organic compound known for its applications in various scientific fields. It is commonly referred to as Acid Brown 438 and is used primarily as a dye due to its vibrant color properties .
Méthodes De Préparation
The synthesis of 1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial production methods involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different sulfonated and nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt involves its interaction with various molecular targets. The compound’s azo and sulfonate groups play a crucial role in its binding to substrates, leading to color changes and other effects. The pathways involved include electron transfer and complex formation with metal ions .
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt is unique due to its specific structural features and properties. Similar compounds include:
- Acid Brown 425
- Acid Brown A
- Acid Brown 432
These compounds share similar functional groups but differ in their specific substituents and overall molecular structure, leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
89923-61-5 |
|---|---|
Formule moléculaire |
C30H19N6Na3O12S3 |
Poids moléculaire |
820.7 g/mol |
Nom IUPAC |
trisodium;5-[[2-amino-4-[[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H22N6O12S3.3Na/c31-25-15-20(11-14-27(25)33-32-26-5-1-4-24-23(26)3-2-6-28(24)49(40,41)42)34-35(37)21-12-9-18(29(16-21)50(43,44)45)7-8-19-10-13-22(36(38)39)17-30(19)51(46,47)48;;;/h1-17H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3/b8-7+,33-32?,35-34?;;; |
Clé InChI |
UPKHGZQECKRLJA-QESRTQCZSA-K |
SMILES isomérique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)N=[N+](C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)N=[N+](C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+] |
Description physique |
Dry Powder, Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


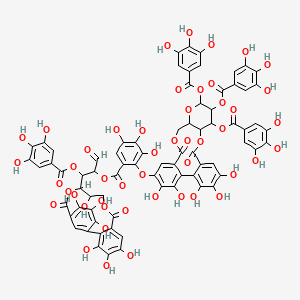
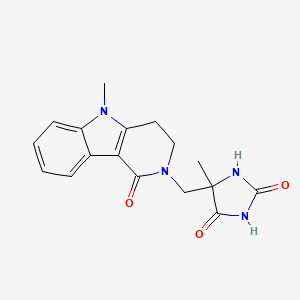
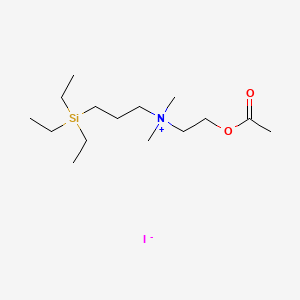
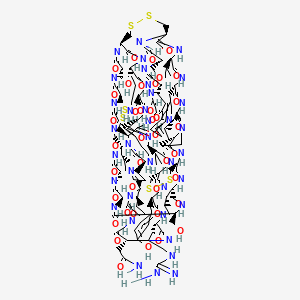
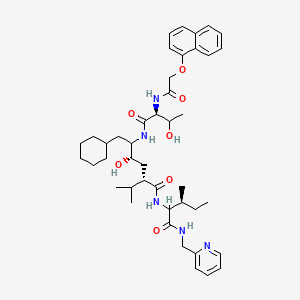
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
